methyl 2-(2,2-diphenylacetamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 2-(2,2-diphenylacetamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a thienopyridine derivative characterized by a fused bicyclic scaffold with a carboxylate ester at position 3 and a 2,2-diphenylacetamido group at position 2. This compound’s structural complexity, including its lipophilic diphenylacetamido moiety, suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring hydrophobic interactions.
Properties
IUPAC Name |
methyl 2-[(2,2-diphenylacetyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O3S/c1-26(2)16-19-21(25(31)32-5)24(33-22(19)27(3,4)29-26)28-23(30)20(17-12-8-6-9-13-17)18-14-10-7-11-15-18/h6-15,20,29H,16H2,1-5H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFPYGQBBZLJIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2,2-diphenylacetamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps. The process begins with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the diphenylacetamido group and the methyl ester. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,2-diphenylacetamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amido and ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-(2,2-diphenylacetamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(2,2-diphenylacetamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-c]pyridine derivatives exhibit diverse pharmacological properties depending on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Thieno[2,3-c]Pyridine Derivatives
Key Observations
Substituent Impact on Lipophilicity: The target compound’s diphenylacetamido group confers higher lipophilicity (logP ~4.2 estimated) compared to analogs with smaller substituents (e.g., thiophene-amido in or amino groups in ). This may enhance membrane permeability but reduce aqueous solubility. The 5,5,7,7-tetramethyl substitution is conserved across multiple analogs, suggesting its role in stabilizing the thienopyridine core .
Pharmacological Potential: Ethyl 2-amino-6-ethyl-...carboxylate () is utilized in HIV research, implying that the target compound’s ester and amide functionalities may similarly target viral enzymes . Sulfamoyl-containing analogs () are used in high-throughput screening, highlighting the scaffold’s versatility in drug discovery .
Synthetic Routes: The synthesis of thieno[2,3-c]pyridine derivatives often involves condensation reactions (e.g., ’s use of chloroacetic acid and aldehydes) or protective group strategies (e.g., Boc protection in ) . The target compound’s diphenylacetamido group likely requires coupling reagents like EDC/HOBt for amide bond formation, similar to methods in .
Spectroscopic Characterization :
- IR and NMR data for analogs (e.g., ’s CN stretch at ~2,220 cm⁻¹ and aromatic proton shifts at δ 7.2–8.0) provide benchmarks for verifying the target compound’s structure .
Biological Activity
Methyl 2-(2,2-diphenylacetamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₉H₂₃N₃O₃S
- Molecular Weight : 357.47 g/mol
Research indicates that this compound exhibits a range of biological activities primarily through its interaction with various biological targets:
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties. It has been shown to reduce oxidative stress markers in cellular assays.
- Anti-inflammatory Effects : In vitro studies have indicated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.
- Antimicrobial Properties : The compound has demonstrated activity against a range of bacterial strains in preliminary screening assays. Its efficacy appears to be dose-dependent and varies across different species.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antioxidant Studies : A study published in Acta Crystallographica reported that the compound showed significant scavenging activity against free radicals in vitro. The results indicated a comparable efficacy to established antioxidants like ascorbic acid .
- Anti-inflammatory Research : Research conducted on murine models of inflammation revealed that administration of the compound significantly reduced paw edema induced by carrageenan injection. Histological analysis showed decreased infiltration of inflammatory cells .
- Antimicrobial Activity : A screening study evaluated the antimicrobial effects against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory concentrations against Staphylococcus aureus and Escherichia coli .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
